molecular formula C22H18O4 B153157 3-[[4-[(3-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde CAS No. 138117-09-6

3-[[4-[(3-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde

Cat. No.: B153157
CAS No.: 138117-09-6
M. Wt: 346.4 g/mol
InChI Key: HBYRZQGJAYFCNP-UHFFFAOYSA-N
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Description

3-[[4-[(3-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of three benzene rings connected through ether and methylene linkages, with aldehyde functional groups attached to two of the rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-[(3-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde typically involves multi-step organic reactions. One common approach is the condensation of 3-formylphenol with 4-(bromomethyl)benzaldehyde under basic conditions to form an intermediate, which is then reacted with 4-hydroxybenzaldehyde to yield the final product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity. This could involve continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[[4-[(3-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding primary alcohols.

    Substitution: Nitro, sulfonyl, or halogenated derivatives of the original compound.

Scientific Research Applications

3-[[4-[(3-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its aromatic structure and functional groups.

Mechanism of Action

The mechanism of action of 3-[[4-[(3-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to inhibition of enzyme activity or alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Formylphenoxy)benzaldehyde
  • 4-(3-Formylphenoxy)benzaldehyde
  • 3-(4-Methoxyphenoxy)benzaldehyde

Uniqueness

3-[[4-[(3-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde is unique due to its specific arrangement of functional groups and aromatic rings, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a unique combination of properties that can be exploited in various fields, from organic synthesis to medicinal chemistry.

Properties

IUPAC Name

3-[[4-[(3-formylphenoxy)methyl]phenyl]methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O4/c23-13-19-3-1-5-21(11-19)25-15-17-7-9-18(10-8-17)16-26-22-6-2-4-20(12-22)14-24/h1-14H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBYRZQGJAYFCNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)COC3=CC=CC(=C3)C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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